N-((R)-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((R)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine
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Overview
Description
N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-((®-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including an amino group, a trifluoromethyl group, and a methoxy group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-((®-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine typically involves multi-step organic reactions. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the quinazoline ring using reagents like methyl iodide in the presence of a base.
Attachment of the Trifluoromethyl Group: This can be done through nucleophilic substitution reactions using trifluoromethylating agents.
Incorporation of the Amino Group:
Attachment of the Tetrahydrofuran Group: This can be achieved through etherification reactions using appropriate tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-((®-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a quinazolinone derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-((®-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methylquinazolin-4-amine: Lacks the tetrahydrofuran group.
N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxyquinazolin-4-amine: Lacks both the tetrahydrofuran and methyl groups.
Uniqueness
The presence of the tetrahydrofuran group in N-(®-1-(3-Amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-((®-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C23H25F3N4O3 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3R)-oxolan-3-yl]oxyquinazolin-4-amine |
InChI |
InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17-/m1/s1 |
InChI Key |
XVFDNRYZXDHTHT-SJKOYZFVSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@@H]4CCOC4)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC |
Origin of Product |
United States |
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